molecular formula C10H20O B14669190 2-Octanone, 4,4-dimethyl- CAS No. 49585-97-9

2-Octanone, 4,4-dimethyl-

Cat. No.: B14669190
CAS No.: 49585-97-9
M. Wt: 156.26 g/mol
InChI Key: CTKGADHXPGQCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octanone, 4,4-dimethyl- is an organic compound with the molecular formula C10H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octanone, 4,4-dimethyl- can be achieved through several methods. One common approach involves the alkylation of 2-octanone with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Octanone, 4,4-dimethyl- may involve the catalytic hydrogenation of 4,4-dimethyl-2-octenal. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired ketone product.

Chemical Reactions Analysis

Types of Reactions

2-Octanone, 4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products Formed

    Oxidation: Formation of 4,4-dimethyl-2-octanoic acid.

    Reduction: Formation of 4,4-dimethyl-2-octanol.

    Substitution: Formation of various substituted ketones depending on the nucleophile used.

Scientific Research Applications

2-Octanone, 4,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a chemical intermediate in pharmaceutical synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Octanone, 4,4-dimethyl- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the steric and electronic effects of the 4,4-dimethyl groups, which can affect the accessibility of the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

    2-Octanone: Lacks the 4,4-dimethyl groups, making it less sterically hindered and more reactive in certain reactions.

    4,4-Dimethyl-2-pentanone: A shorter chain ketone with similar steric effects but different physical properties.

    4,4-Dimethyl-3-hexanone: Another ketone with a different carbon chain length and position of the carbonyl group.

Uniqueness

2-Octanone, 4,4-dimethyl- is unique due to the presence of the 4,4-dimethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry, where selective reactions are desired.

Properties

CAS No.

49585-97-9

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4,4-dimethyloctan-2-one

InChI

InChI=1S/C10H20O/c1-5-6-7-10(3,4)8-9(2)11/h5-8H2,1-4H3

InChI Key

CTKGADHXPGQCCX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.